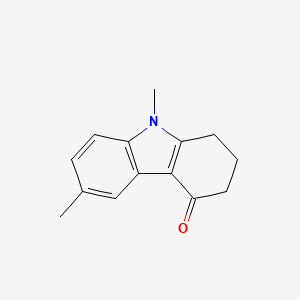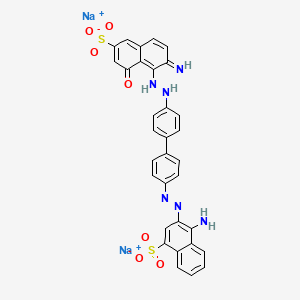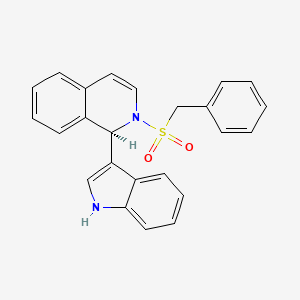![molecular formula C19H21BrN4 B13403923 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)
2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a heterocyclic compound that features a unique structure combining an imidazo[1,2-A]pyridine core with a piperazine and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-A]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and a suitable ketone or aldehyde under acidic conditions.
Introduction of the bromophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid is coupled with the imidazo[1,2-A]pyridine core in the presence of a palladium catalyst.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution, where the piperazine reacts with a suitable leaving group on the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The bromophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The piperazine moiety can be modified through reactions with alkyl halides or acyl chlorides.
Oxidation and reduction: The imidazo[1,2-A]pyridine core can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic or basic conditions: For cyclization and substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield nitro, sulfonyl, or halogenated derivatives .
科学的研究の応用
2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological research: It can be used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The imidazo[1,2-A]pyridine core can bind to various enzymes or receptors, modulating their activity. The bromophenyl and piperazine groups can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-A]pyridine derivatives: These compounds share the imidazo[1,2-A]pyridine core but differ in their substituents.
Piperazine derivatives: Compounds with a piperazine moiety but different core structures.
Bromophenyl derivatives: Compounds with a bromophenyl group attached to various cores.
Uniqueness
2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is unique due to its combination of the imidazo[1,2-A]pyridine core, bromophenyl group, and piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
分子式 |
C19H21BrN4 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-7-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H21BrN4/c1-14-6-9-24-17(13-23-10-7-21-8-11-23)19(22-18(24)12-14)15-2-4-16(20)5-3-15/h2-6,9,12,21H,7-8,10-11,13H2,1H3 |
InChIキー |
MPCBHYSLAQEKID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)CN3CCNCC3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
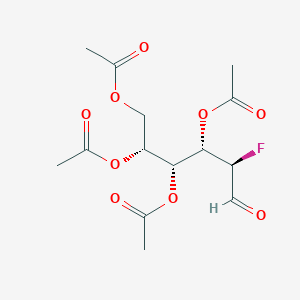
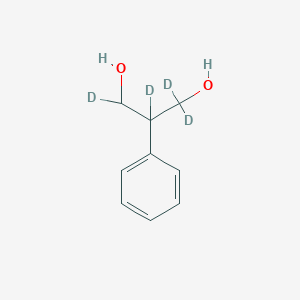
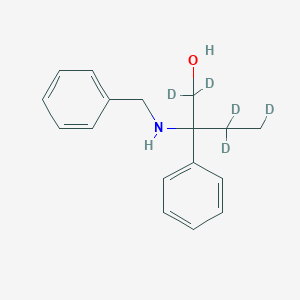
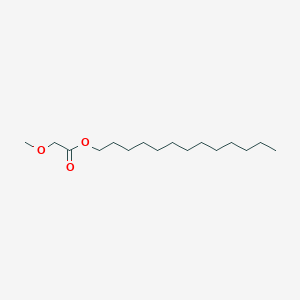

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
